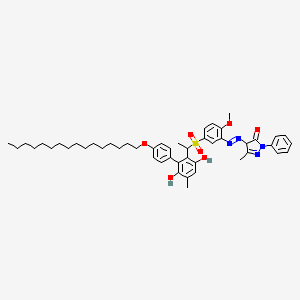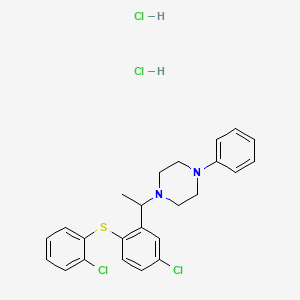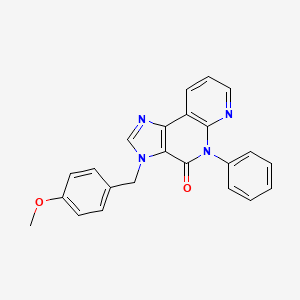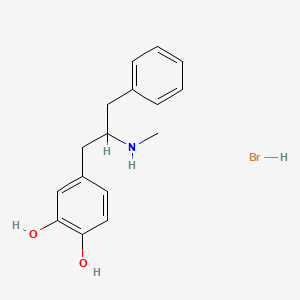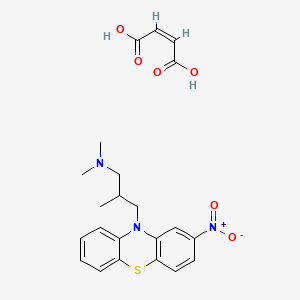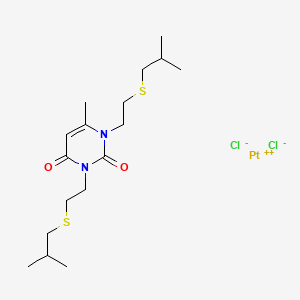
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is a complex organometallic compound that combines the properties of uracil derivatives and platinum-based chemotherapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum typically involves multiple steps:
Preparation of 1,3-Bis(isobutylthioethyl)-6-methyluracil: This step involves the alkylation of 6-methyluracil with isobutylthioethyl groups under controlled conditions.
Complexation with Platinum: The uracil derivative is then reacted with a platinum precursor, such as cis-dichlorodiammineplatinum(II), under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum can undergo various chemical reactions, including:
Substitution Reactions: The platinum center can participate in ligand exchange reactions, where the chloride ligands are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the platinum center.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions typically occur under mild conditions.
Oxidation and Reduction: Redox reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while redox reactions can alter the oxidation state of the platinum center.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is studied for its unique coordination chemistry and potential as a catalyst in organic reactions.
Biology and Medicine
In biology and medicine, this compound is of interest for its potential anticancer properties. The platinum center can form cross-links with DNA, disrupting the replication process and leading to cell death. This mechanism is similar to that of other platinum-based drugs like cisplatin.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum involves the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). The molecular targets include DNA bases, particularly guanine, where the platinum center forms covalent bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic agent.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: A third-generation platinum drug used in cancer treatment.
Uniqueness
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is unique due to the presence of the uracil derivative, which may confer additional biological activity or specificity. The isobutylthioethyl groups could also influence the compound’s solubility, stability, and overall pharmacological profile.
Eigenschaften
CAS-Nummer |
153660-62-9 |
|---|---|
Molekularformel |
C17H30Cl2N2O2PtS2 |
Molekulargewicht |
624.6 g/mol |
IUPAC-Name |
6-methyl-1,3-bis[2-(2-methylpropylsulfanyl)ethyl]pyrimidine-2,4-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C17H30N2O2S2.2ClH.Pt/c1-13(2)11-22-8-6-18-15(5)10-16(20)19(17(18)21)7-9-23-12-14(3)4;;;/h10,13-14H,6-9,11-12H2,1-5H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
VUMXTFLZDKLGMG-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=O)N(C(=O)N1CCSCC(C)C)CCSCC(C)C.[Cl-].[Cl-].[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


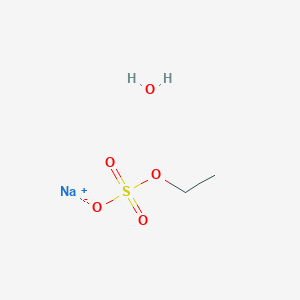
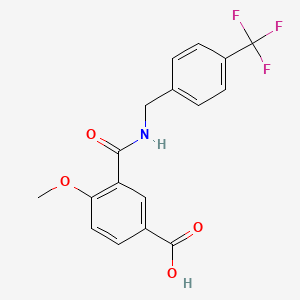
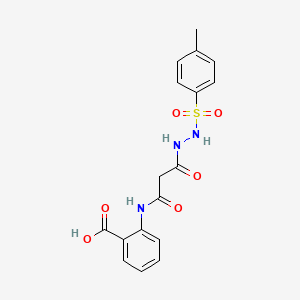
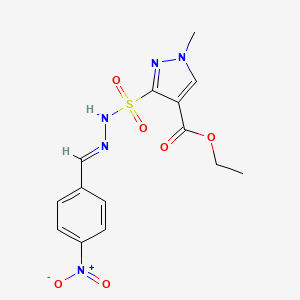
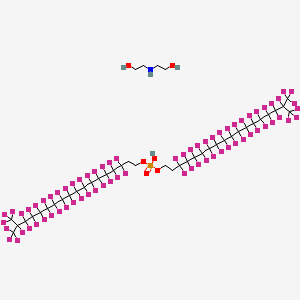
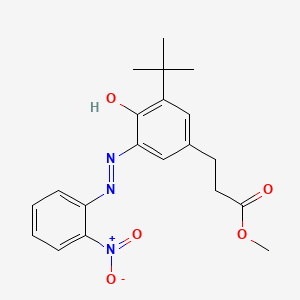
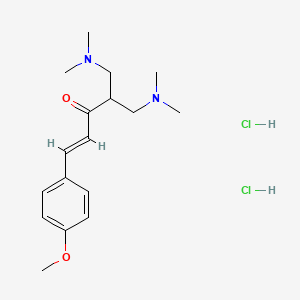
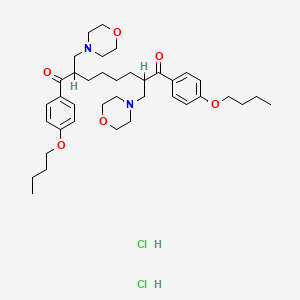
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
